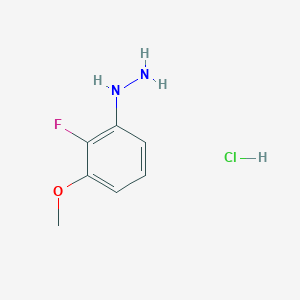
(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClFN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the second position and a methoxy group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to the inhibition of enzyme activity or modification of protein function. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
- (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
- 3-Methoxyphenylhydrazine hydrochloride
Uniqueness
(2-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C7H10ClFN2O |
|---|---|
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
(2-fluoro-3-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H |
Clé InChI |
RYKXRONYAOTIQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















